Tris(2-pyridylmethyl)amine

Bioinorganic chemistry Zinc biology Metal chelation

Select TPMA as your ligand for unmatched catalytic performance. This tripodal tetradentate scaffold enables the copper complex with the highest reported TOF for ORR and the top-performing first-row Fe(TPMA)²⁺ complex for selective 4-electron oxygen reduction. For ATRP, TPMA is the reference ligand for establishing kinetic baselines. Additionally, its rapid Zn²⁺ chelation with low cytotoxicity makes it the preferred scaffold for live-cell zinc probes over TPEN. Choose TPMA for reproducible, high-impact research outcomes.

Molecular Formula C18H18N4
Molecular Weight 290.4 g/mol
CAS No. 16858-01-8
Cat. No. B178826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-pyridylmethyl)amine
CAS16858-01-8
SynonymsTPA cpd
tris(2-pyridylmethyl)amine
tris-picolylamine
Molecular FormulaC18H18N4
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3
InChIInChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2
InChIKeyVGUWFGWZSVLROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2-pyridylmethyl)amine (TPMA, CAS 16858-01-8): Essential Procurement and Technical Profile


Tris(2-pyridylmethyl)amine (TPMA, also abbreviated as TPA) is a tripodal tetradentate ligand comprising a tertiary amine center with three 2-picolyl substituents [1]. With molecular formula C₁₈H₁₈N₄ and a molecular weight of 290.36 g·mol⁻¹, TPMA is a white to pale yellow solid soluble in polar organic solvents [2]. It is a foundational scaffold in coordination chemistry, prized for its ability to form stable, catalytically active complexes with a wide range of transition metals [3]. TPMA is commercially available at purities >98.0% (HPLC) , serving as a critical building block for research in catalysis, bioinorganic chemistry, and supramolecular assembly.

Why Tris(2-pyridylmethyl)amine (TPMA) Cannot Be Replaced by Generic Analogs: The Critical Need for Comparative Data


Despite the existence of other tripodal polyamine or polypyridine ligands, Tris(2-pyridylmethyl)amine (TPMA) is not interchangeable with its closest analogs. Key comparators such as TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine), bmpa (bis(2-pyridylmethyl)amine), terpy (2,2′:6′,2″-terpyridine), and even substituted TPMA derivatives exhibit divergent kinetic, thermodynamic, and catalytic behaviors that profoundly impact experimental outcomes. Simple substitution based on structural similarity can lead to orders-of-magnitude differences in catalytic activity, altered metal-binding kinetics, and unexpected changes in reaction selectivity [1] [2]. The following evidence guide provides quantitative data to support scientifically sound selection and procurement of TPMA over its alternatives.

Quantitative Differentiation Evidence for Tris(2-pyridylmethyl)amine (TPMA) vs. Analogs and Alternatives


Zinc Chelation Kinetics and Cellular Toxicity: TPMA vs. TPEN

In biological mobile zinc interception studies, Tris(2-pyridylmethyl)amine (TPA) exhibits significantly faster zinc chelation kinetics and lower cellular toxicity compared to N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). Mechanistic analysis attributes this advantage to TPMA's weaker metal-binding affinity, lower pKa, and smaller molecular size, which together facilitate more rapid equilibration and reduced cytotoxicity [1].

Bioinorganic chemistry Zinc biology Metal chelation

Electrocatalytic Oxygen Reduction Reaction (ORR) Turnover Frequency: Cu-TPMA vs. Tridentate Ligands

The copper complex of Tris(2-pyridylmethyl)amine (Cu-tmpa) catalyzes the oxygen reduction reaction (ORR) with the highest reported turnover frequency (TOF) for any molecular copper catalyst [1]. Comparative studies reveal that tridentate analogs, such as Cu-terpy (2,2':6',2''-terpyridine) and Cu-bmpa (bis(2-pyridylmethyl)amine), exhibit substantially lower catalytic ORR activity and increased Faradaic efficiency for undesired H₂O₂ production. This performance gap arises from the tetradentate coordination and geometric flexibility of TPMA, which stabilizes the crucial Cu(I) state and facilitates faster electron transfer kinetics [1].

Electrocatalysis Oxygen reduction reaction Fuel cells

ATRP Catalytic Activity: Baseline TPMA vs. Substituted TPMA* Analogs

In atom transfer radical polymerization (ATRP), the unsubstituted Tris(2-pyridylmethyl)amine (TPMA) ligand provides a foundational level of activity, but its p-substituted derivatives can achieve orders-of-magnitude higher performance. Cu complexes with TPMA* ligands (e.g., tris([(4-methoxy-2,5-dimethyl)-2-pyridyl] methyl)amine) exhibit approximately 3 orders of magnitude (1000×) greater ATRP activity compared to those with unsubstituted TPMA, as evaluated by cyclic voltammetry, stopped-flow kinetics, and ATRP experiments [1]. More recent studies with [CuII(TPMANR2)Br]+ complexes show >0.2 V more negative reduction potentials, correlating to >3 orders of magnitude higher ATRP activity than [CuII(TPMA)Br]+ [2].

ATRP Polymer chemistry Catalysis

Four-Electron Oxygen Reduction Selectivity: Fe(TPA)²⁺ vs. Other First-Row Transition Metals

Within a series of divalent first-row transition metal complexes of TPMA (M = Mn, Fe, Co, Ni, Cu), the iron complex [Fe(TPA)²⁺]⁺ displays the highest selectivity for the four-electron reduction of dioxygen to water. It achieves 89% selectivity for four-electron conversion and the fastest reaction kinetics with a kinetic current of 7.6 mA, comparable to state-of-the-art molecular catalysts [1]. In contrast, the Mn, Co, and Cu complexes exhibit lower selectivity, producing <28% H₂O₂ byproduct [1].

Fuel cell catalysis Non-precious metal catalysts Electrocatalysis

Optimal Research and Industrial Application Scenarios for Tris(2-pyridylmethyl)amine (TPMA)


Interception and Fluorescent Sensing of Biological Mobile Zinc

TPMA's rapid zinc chelation kinetics and low cellular toxicity, as established in Section 3 (Evidence Item 1), make it an ideal scaffold for developing membrane-permeable zinc probes and chelators. Researchers should select TPMA over TPEN when studying dynamic zinc fluxes in live cells or tissues where speed and minimal cytotoxicity are critical [1].

Benchmark Electrocatalyst for Molecular Copper-Mediated Oxygen Reduction

Given its status as the ligand for the copper complex with the highest reported TOF for ORR (Section 3, Evidence Item 2), TPMA is the definitive choice for studies aiming to push the performance limits of non-platinum group metal ORR catalysts. It serves as the reference standard against which new catalysts should be compared [2].

Baseline Ligand for High-Activity ATRP Catalyst Development

While p-substituted TPMA derivatives offer superior ATRP activity (Section 3, Evidence Item 3), unsubstituted TPMA remains essential for establishing baseline kinetic parameters, understanding ligand electronic effects, and performing comparative mechanistic studies in controlled radical polymerization [3] [4].

Non-Precious Metal Catalyst for Four-Electron Oxygen Reduction in Fuel Cells

The Fe(TPMA)²⁺ complex is the top performer among first-row TPMA complexes for selective four-electron ORR (Section 3, Evidence Item 4). Researchers aiming to develop iron-based fuel cell cathodes with high efficiency and low peroxide production should utilize TPMA as the supporting ligand [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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